![molecular formula C9H12N2O B1328866 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde CAS No. 914637-02-8](/img/structure/B1328866.png)

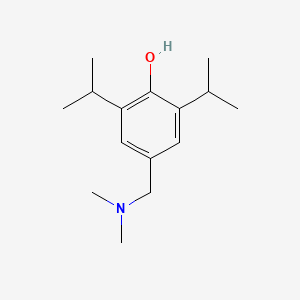

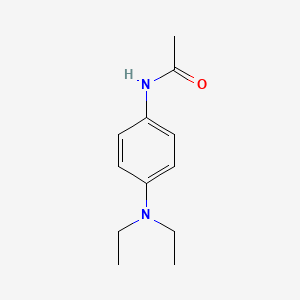

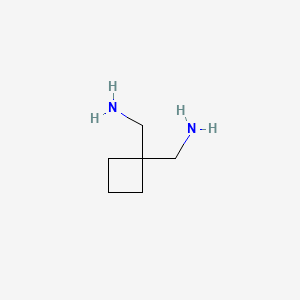

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde” is a chemical compound . The IUPAC name of this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde .

Synthesis Analysis

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields via the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .

Molecular Structure Analysis

The molecular formula of “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde” is C9H12N2O . The InChI code of this compound is 1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 .

Chemical Reactions Analysis

The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .

Physical And Chemical Properties Analysis

The molecular weight of “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde” is 164.21 .

科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

The imidazo[1,2-a]azepine scaffold, a variant of the heterocyclic nucleus, plays a significant role in medicinal chemistry. It's known for providing various bioactive molecules, including kinase inhibitors like ponatinib. Exploring derivatives of imidazo[1,2-a]azepine-containing compounds has been a focal point due to their potential therapeutic applications. A comprehensive review of the imidazo[1,2-b]pyridazine framework in medicinal chemistry unveils the structure-activity relationships and guides medicinal chemists in developing novel compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).

Redox Mediators in Wastewater Treatment

Enzymatic approaches have been extensively studied for the remediation and degradation of organic pollutants in industrial wastewater. Certain recalcitrant compounds are effectively transformed in the presence of redox mediators, enhancing the efficiency of degradation. Enzymes like laccases and peroxidases, in conjunction with redox mediators, contribute significantly to the treatment of aromatic compounds in industrial effluents, marking a critical advancement in wastewater treatment technologies (Husain & Husain, 2007).

Conversion to Central Nervous System Acting Drugs

Azole groups, including the imidazo[1,2-a]azepine, are notable in the development of central nervous system (CNS) drugs. These compounds, after undergoing processes like distillation, condensation, and cyclization, exhibit varying CNS activities due to the presence of heteroatoms like nitrogen and sulfur. Imidazole, a closely related compound, is recognized for its potent characteristics of CNS penetrability and activity, indicating the significance of azole derivatives in synthesizing more effective CNS medications (Saganuwan, 2020).

Antimicrobial Properties of Azole Derivatives

Azole derivatives, including imidazo[1,2-a]azepine, are acknowledged for their antimicrobial properties. Recent studies focus on the structural relationship and activity of azole derivatives, particularly imidazole and benzimidazole. These studies provide critical insights and information for synthesizing novel azole compounds with desirable biological activities, showcasing the significance of azole scaffolds in designing antimicrobial compounds (Emami et al., 2022).

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYKOLZHMZYEHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184360 |

Source

|

| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde | |

CAS RN |

914637-02-8 |

Source

|

| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

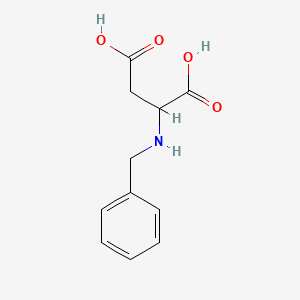

-amino]acetic acid](/img/structure/B1328800.png)

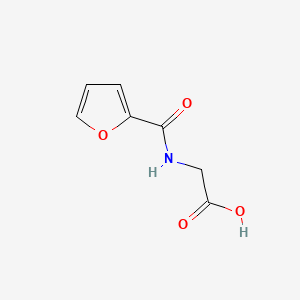

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

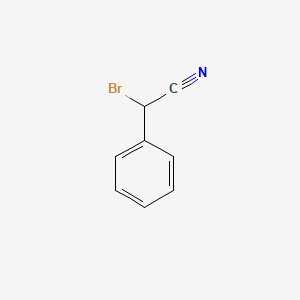

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)